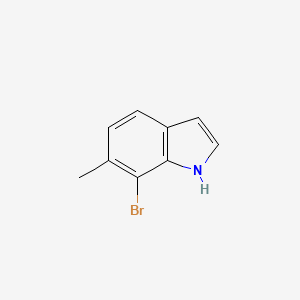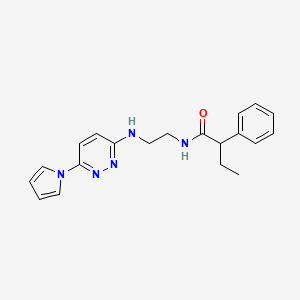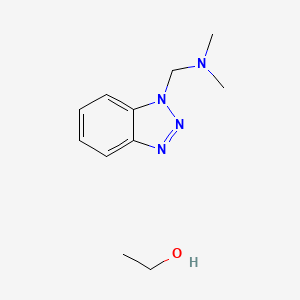![molecular formula C21H22N2OS B2582688 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 946326-94-9](/img/structure/B2582688.png)
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, commonly known as DTBC, is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. DTBC belongs to the class of compounds known as fluorescent probes, which are widely used in biochemical and physiological studies.
Applications De Recherche Scientifique
DNA-Intercalating Antitumor Agents
Research has shown that derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which bear structural resemblance to the compound , have been prepared to evaluate their physicochemical properties and biological activities. These compounds exhibit in vivo antitumor activity by binding to DNA through intercalation. Specifically, the 5-substituted derivatives displayed significant antileukemic and solid tumor activity due to their ability to distribute efficiently within the body when existing predominantly as monocations at physiological pH (Denny et al., 1987).
Antitumor Activity in Solid Tumors
Further studies on 2-Phenylquinoline-8-carboxamides have revealed that these "minimal" DNA-intercalating agents show solid tumor activity in vivo. This research highlights the importance of structural features, such as the phenyl ring's coplanarity with the quinoline, for effective DNA intercalation and antitumor activity (Atwell et al., 1989).
Molecular Mechanisms and Structure-Activity Relationships
Investigations into the molecular structures of related compounds and their interactions with DNA have provided insights into their potential anticancer mechanisms. For instance, molecular mechanics calculations and X-ray crystallography of certain derivatives have suggested models for DNA binding that are energetically feasible and could inform the design of new anticancer drugs (Hudson et al., 1987).
Synthesis and Evaluation of Derivatives for Antiallergy and Antitumor Activities
Additionally, synthesis and evaluation of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives have been conducted, showing potential for antiallergy activity. This demonstrates the versatility of the structural framework for various biological applications, even though the specific compound might be targeted for antitumor purposes (Walsh et al., 1990).
Novel Thiophene and Thienopyrimidine Derivatives
Research on novel thiophene derivatives has indicated potent antiproliferative activity against cancer cell lines, suggesting the therapeutic potential of thiophene-based compounds in cancer treatment. These findings underline the importance of structural modifications for enhancing biological activity against specific cancer types (Ghorab et al., 2013).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-23(2)20(19-12-13-25-15-19)14-22-21(24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13,15,20H,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVFTZNWYHXPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-6-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2582606.png)


![4,4,4-Trifluoro-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2582611.png)
![4-tert-butyl-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2582613.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-{4-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2582617.png)



![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)
![N-[(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2582628.png)